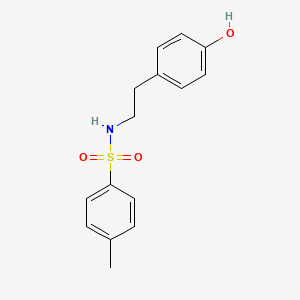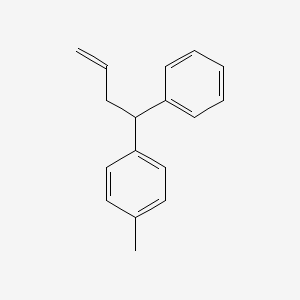
1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a phenylbutenyl group
Preparation Methods
The synthesis of 1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with 1-phenylbut-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
Chemical Reactions Analysis
1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes nitration, sulfonation, or halogenation in the presence of appropriate reagents like nitric acid, sulfuric acid, or halogens.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, carboxylic acids, ketones, and saturated hydrocarbons.
Scientific Research Applications
1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and as a monomer in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Methyl-4-(1-phenylbut-3-en-1-yl)benzene can be compared with other similar compounds:
Similar Compounds: Compounds like 3-Phenylbut-1-ene, 4-Phenyl-1-butene, and 1-Methyl-4-(phenylmethyl)benzene share structural similarities.
Uniqueness: The presence of both a methyl group and a phenylbutenyl group on the benzene ring gives this compound unique chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
220322-74-7 |
|---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-methyl-4-(1-phenylbut-3-enyl)benzene |
InChI |
InChI=1S/C17H18/c1-3-7-17(15-8-5-4-6-9-15)16-12-10-14(2)11-13-16/h3-6,8-13,17H,1,7H2,2H3 |
InChI Key |
FJBBRCCVAQGQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


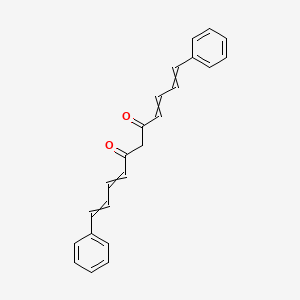
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
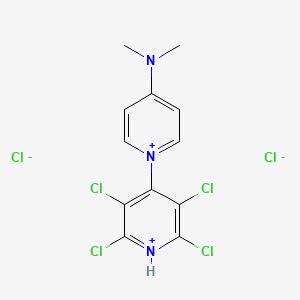
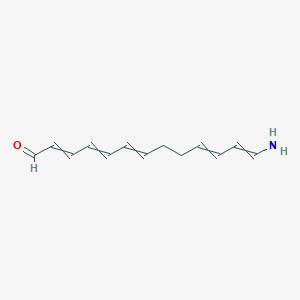
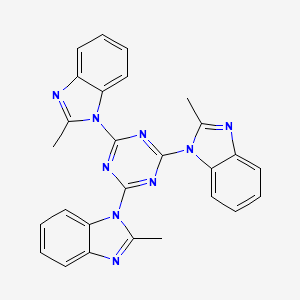
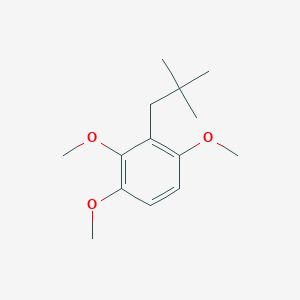
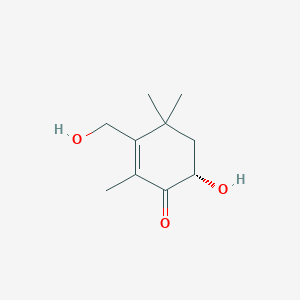
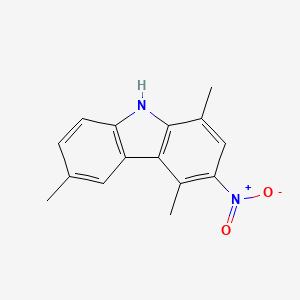
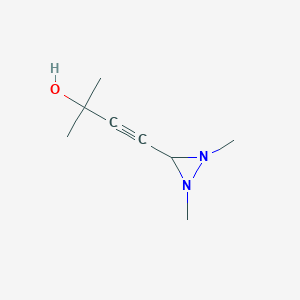
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)
![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
